molecular formula C8H9ClO2 B14308398 (3-Chloro-4-methylphenyl)methaneperoxol CAS No. 112706-67-9

(3-Chloro-4-methylphenyl)methaneperoxol

Cat. No.: B14308398
CAS No.: 112706-67-9
M. Wt: 172.61 g/mol
InChI Key: DGEBYUMNDLSBFL-UHFFFAOYSA-N
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Description

(3-Chloro-4-methylphenyl)methaneperoxol is an organic compound characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a methaneperoxol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methylphenyl)methaneperoxol typically involves the reaction of (3-Chloro-4-methylphenyl)methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired peroxide compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: The compound can be reduced to (3-Chloro-4-methylphenyl)methanol under appropriate conditions.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products:

    Oxidation: More oxidized derivatives of this compound.

    Reduction: (3-Chloro-4-methylphenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Chloro-4-methylphenyl)methaneperoxol is used as a reagent in organic synthesis, particularly in oxidation reactions. It serves as a source of active oxygen and can be used to introduce peroxide functionality into organic molecules.

Biology: In biological research, this compound may be used to study oxidative stress and its effects on cellular processes. It can also be employed in the development of assays to measure antioxidant activity.

Medicine: The compound’s potential as an antimicrobial agent is being explored, given its ability to generate reactive oxygen species that can kill bacteria and other pathogens.

Industry: In industrial applications, this compound is used in the formulation of disinfectants and sanitizers. Its oxidative properties make it effective in breaking down organic contaminants.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methylphenyl)methaneperoxol involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative damage. The compound’s ability to generate ROS makes it effective in antimicrobial and oxidative stress-related applications.

Comparison with Similar Compounds

    (3-Chloro-4-methylphenyl)methanol: A reduced form of (3-Chloro-4-methylphenyl)methaneperoxol.

    (3-Chloro-4-methylphenyl)boronic acid: Another derivative with different functional properties.

    4-Chloro-3-methylphenol: A related compound with a hydroxyl group instead of a peroxide group.

Uniqueness: this compound is unique due to its peroxide functionality, which imparts distinct oxidative properties. This makes it particularly useful in applications requiring the generation of reactive oxygen species, setting it apart from its similar compounds that lack this functionality.

Properties

CAS No.

112706-67-9

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-4-(hydroperoxymethyl)-1-methylbenzene

InChI

InChI=1S/C8H9ClO2/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4,10H,5H2,1H3

InChI Key

DGEBYUMNDLSBFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COO)Cl

Origin of Product

United States

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